molecular formula C14H21ClN2OS B1378656 2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride CAS No. 1423024-84-3

2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride

Cat. No. B1378656
M. Wt: 300.8 g/mol
InChI Key: IGEPDLCYMCPHEN-UHFFFAOYSA-N
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Description

“2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride” is a chemical compound with the molecular weight of 300.85 . It is used in various applications such as drug discovery, organic synthesis, and medicinal chemistry.


Molecular Structure Analysis

The molecular formula of this compound is C14H20N2OS . The InChI code is 1S/C14H20N2OS.ClH/c1-2-5-11(15)14(17)16-12-8-9-18-13-7-4-3-6-10(12)13;/h3-4,6-7,11-12H,2,5,8-9,15H2,1H3,(H,16,17);1H . For a detailed molecular structure, it would be beneficial to refer to the NMR, HPLC, LC-MS, UPLC & more .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal . For more detailed physical and chemical properties, it would be beneficial to refer to the NMR, HPLC, LC-MS, UPLC & more .

Scientific Research Applications

Synthesis and Potential Anticancer Applications

One notable application involves the synthesis of compounds related to 2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride with strong anticancer activity. For example, Nammalwar et al. (2010) described the synthesis of major metabolites of a compound that exhibited strong anticancer activity in various assays and cell lines. This compound is under consideration for clinical trials for the potential treatment of kidney cancer. The study outlines a de novo synthesis of a primary metabolite and a prodrug of the metabolite, highlighting the compound's lack of significant toxicity in animal studies and its potential as an active agent in cancer treatment (Nammalwar, Bunce, Benbrook, Lu, Li, Chen, & Berlin, 2010).

Antimicrobial Applications

Another application is in the development of antimicrobial agents. Kalekar, Bhat, and Koli (2011) synthesized compounds that were screened for antibacterial and antifungal activities. Some derivatives exhibited significant antimicrobial potential, suggesting their use as potential antimicrobial agents (Kalekar, Bhat, & Koli, 2011).

Generation of Structurally Diverse Chemical Libraries

Roman (2013) used a related ketonic Mannich base as a starting material in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. This approach showcases the versatility of such compounds in generating diverse chemical libraries, which could be pivotal for discovering new therapeutic agents (Roman, 2013).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-amino-N-(3,4-dihydro-2H-thiochromen-4-yl)pentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS.ClH/c1-2-5-11(15)14(17)16-12-8-9-18-13-7-4-3-6-10(12)13;/h3-4,6-7,11-12H,2,5,8-9,15H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEPDLCYMCPHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1CCSC2=CC=CC=C12)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride

CAS RN

1423024-84-3
Record name Pentanamide, 2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423024-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride
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2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride
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2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride
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2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride
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2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride
Reactant of Route 6
2-amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride

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